REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[F:1][C:2]([c:3]1[n:4][c:5]([C:13]([F:14])([F:15])[F:16])[cH:6][cH:7][c:8]1[C:9](=[O:10])[O:11][CH3:12])([F:17])[F:18].[K+:20].[OH-:19].[OH2:21]>>[F:1][C:2]([c:3]1[n:4][c:5]([C:13]([F:14])([F:15])[F:16])[cH:6][cH:7][c:8]1[C:9](=[O:10])[OH:11])([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(F)(F)F)nc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(C(F)(F)F)nc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |